![molecular formula C22H20N2O5 B2612810 ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate CAS No. 384365-03-1](/img/structure/B2612810.png)
ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a complex organic compound belonging to the pyranoquinoline family This compound is characterized by its unique fused ring structure, which includes a pyranoquinoline core with various functional groups such as an amino group, a methoxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranoquinoline Core: The initial step involves the cyclization of appropriate starting materials to form the pyranoquinoline core. This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the quinoline ring system.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the amino group, methoxy group, and carboxylate ester. These steps often require specific reagents and conditions, such as the use of methanol for methoxylation and ethyl chloroformate for esterification.
Final Cyclization and Purification: The final step involves cyclization to form the complete fused ring structure, followed by purification techniques such as recrystallization or chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace functional groups such as the methoxy group with other nucleophiles. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: Researchers study this compound for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.
Materials Science: The compound’s structural features make it suitable for use in materials science, particularly in the development of organic semiconductors and light-emitting materials.
Chemical Synthesis:
作用機序
The mechanism of action of ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and target.
類似化合物との比較
Ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate can be compared with other pyranoquinoline derivatives:
Ethyl 2-amino-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and pharmacokinetics.
2-Amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylic acid: The carboxylic acid form, which may have different chemical properties and biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-28-22(26)18-16(12-7-5-4-6-8-12)17-19(29-20(18)23)14-11-13(27-2)9-10-15(14)24-21(17)25/h4-11,16H,3,23H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWMRQAKYQGVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=C2C=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
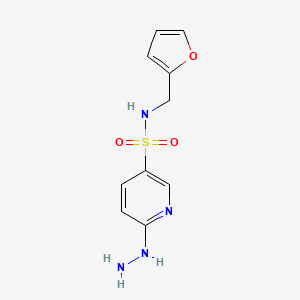
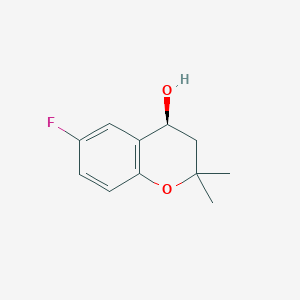
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2612730.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2612731.png)
![7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612732.png)
![ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2612735.png)
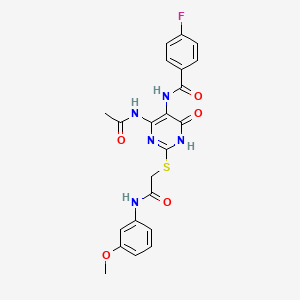
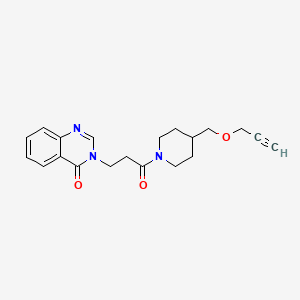
![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/new.no-structure.jpg)
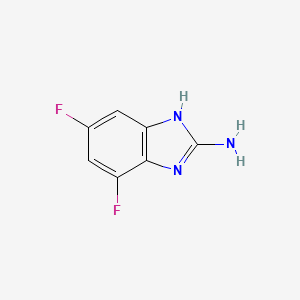
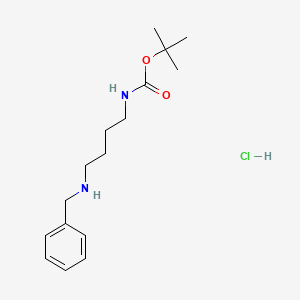
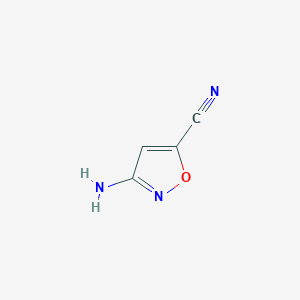
![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)
